Product packaging for 1,7-Epoxy-3,6-methanonaphthalene(Cat. No.:CAS No. 57256-63-0)

1,7-Epoxy-3,6-methanonaphthalene

Cat. No.: B13955613
CAS No.: 57256-63-0
M. Wt: 154.16 g/mol
InChI Key: LJLDGSNOJDPONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,7-Epoxy-3,6-methanonaphthalene is a specialized epoxide compound incorporating a methanonaphthalene core structure. This configuration makes it a candidate for investigation in polymer science, particularly as a building block for advanced epoxy resins and other thermosetting materials. Researchers may explore its use in developing polymers with tailored thermomechanical properties, potentially leading to enhanced thermal stability and modified glass transition temperatures (Tg) in cured networks. In synthetic chemistry, this compound serves as a versatile intermediate. The strained epoxide ring is susceptible to ring-opening reactions, allowing for functionalization and the synthesis of more complex molecular architectures. Its potential applications extend to the development of performance materials for the electronics and aerospace sectors, where high-performance polymers are critical. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6O B13955613 1,7-Epoxy-3,6-methanonaphthalene CAS No. 57256-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57256-63-0

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

5-oxatetracyclo[6.3.1.02,6.04,10]dodeca-1(11),2,4(10),6,8(12)-pentaene

InChI

InChI=1S/C11H6O/c1-6-2-8-4-7(1)9-5-10(8)12-11(9)3-6/h1,3-5H,2H2

InChI Key

LJLDGSNOJDPONB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC1=C4C=C3C(=C2)O4

Origin of Product

United States

Ii. Nomenclature and Structural Elucidation Considerations for 1,7 Epoxy 3,6 Methanonaphthalene

Systematic IUPAC Naming Conventions

The systematic naming of bridged polycyclic compounds like 1,7-Epoxy-3,6-methanonaphthalene follows the von Baeyer system, which has been extended by the International Union of Pure and Applied Chemistry (IUPAC) to accommodate complex structures. qmul.ac.uk The process begins by identifying the total number of rings in the system, which is determined by the minimum number of scissions required to convert it into an open-chain compound. qmul.ac.uk For this particular molecule, the name indicates a naphthalene (B1677914) core that is modified with two types of bridges: an "epoxy" bridge and a "methano" bridge.

According to IUPAC rules for bridged hydrocarbons, the main ring and the main bridge form a bicyclic system. acdlabs.com The remaining bridges, in this case, the epoxy group, are then designated as secondary bridges. acdlabs.com The numbering of the bicyclic system starts at one bridgehead carbon and proceeds along the longest path to the second bridgehead, then continues along the next longest path, and finally, the shortest bridge is numbered. scribd.comopenochem.org Substituents and additional bridges are assigned locants based on this numbering scheme.

The name "this compound" can be deconstructed as follows:

Naphthalene : This indicates the base structure is a naphthalene ring system.

Methano : This prefix describes a -CH2- bridge. The locants "3,6" specify that this bridge connects carbons 3 and 6 of the naphthalene system.

Epoxy : This prefix denotes an oxygen atom bridge. The locants "1,7" indicate that this oxygen bridge connects carbons 1 and 7.

The IUPAC nomenclature for such complex polycyclic systems aims to provide an unambiguous and systematic description of the molecule's connectivity. qmul.ac.uk

Core Structural Features and Ring Strain Analysis

The structure of this compound is characterized by a rigid polycyclic framework. The core of the molecule is a naphthalene system, which is significantly distorted by the presence of the methano and epoxy bridges.

Key Structural Features:

Naphthalene Core: A bicyclic aromatic system consisting of two fused benzene (B151609) rings.

Methano Bridge: A single carbon bridge (-CH2-) connecting positions 3 and 6. This bridge forces the naphthalene system out of planarity.

Epoxy Bridge: An oxygen bridge connecting positions 1 and 7. This introduces an epoxide, a three-membered ring containing two carbon atoms and one oxygen atom.

The presence of the small, strained epoxy ring is a significant feature. Epoxides are known for their high ring strain, which makes them susceptible to ring-opening reactions. nih.gov This inherent strain is a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral angle, and torsional strain. The reactivity of an epoxide is directly related to the degree of its ring strain. nih.gov

Connectivity and Stereochemical Implications of the Bridged Epoxy-Methanonaphthalene Framework

The specific connectivity of the epoxy and methano bridges in this compound has profound stereochemical consequences. The bridged nature of the compound creates a complex three-dimensional topology.

The attachment points of the bridges (1,7 and 3,6) define the spatial relationship between the different parts of the molecule. The methano bridge, spanning from one ring of the naphthalene system to the other, creates a "handle" over the face of the aromatic system. The epoxy bridge, also spanning across the naphthalene core, further rigidifies the structure.

This fixed arrangement leads to distinct stereoisomers, depending on the relative orientation of the bridges. The terms syn and anti are often used to describe the stereochemistry of bridged systems. In the context of this compound, these terms would describe whether the epoxy bridge and the methano bridge are on the same side (syn) or opposite sides (anti) of the naphthalene plane. The specific stereochemistry significantly influences the molecule's shape, polarity, and how it interacts with other molecules.

The stereospecificity of reactions involving this framework is also a key consideration. For example, the opening of the epoxide ring is often a stereoselective process, where the incoming nucleophile attacks from the side opposite to the C-O bond being broken. mdpi.com The rigid, bridged structure of this compound would be expected to direct the approach of reagents, leading to highly specific reaction outcomes.

Iii. Synthetic Methodologies and Strategies for 1,7 Epoxy 3,6 Methanonaphthalene and Its Precursors

Cycloaddition Reactions in the Construction of the Bridged Skeleton

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and polycyclic frameworks. In the context of 1,7-Epoxy-3,6-methanonaphthalene, these reactions are instrumental in creating the characteristic bridged bicyclic system.

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of six-membered rings and has been adapted for the construction of more complex architectures. For methanonaphthalene scaffolds, this reaction typically involves the cycloaddition of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be further elaborated.

Recent advancements have focused on expanding the scope and efficiency of Diels-Alder reactions for creating intricate molecular scaffolds. For instance, strategies involving the use of benzyne (B1209423) as a dienophile have been developed to construct functionalized naphthochromene scaffolds. researchgate.net This approach, which proceeds via a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization, demonstrates the versatility of this classic reaction in modern synthetic chemistry. researchgate.net Furthermore, the development of artificial Diels-Alderases through computational design and directed evolution has led to highly proficient biocatalysts for [4+2] cycloadditions, offering exceptional stereoselectivity. nih.govnih.gov These enzymatic approaches, capitalizing on effective Lewis acid catalysis, provide a green and efficient alternative to traditional methods. nih.gov

Table 1: Examples of Diels-Alder Reactions in the Synthesis of Bridged Scaffolds

DieneDienophileCatalyst/ConditionsProduct ScaffoldReference
3-Vinyl-2H-chromenesMethyl propiolateHeat, then oxidationNaphtho[2,1-c]chromene researchgate.net
2-VinylpyrrolesArynesHeatBenzo[e]indole researchgate.net
3-AlkenylindolesArynesHeatBenzo[a]carbazole-5-carboxylate researchgate.net
Acyclic DieneAcrylamide derivativeComputationally designed enzymeBicyclic adduct nih.gov

Intramolecular cycloadditions offer a powerful strategy for the synthesis of bridged ring systems, often providing access to complex architectures in a single, highly controlled step. nih.gov The intramolecular Diels-Alder (IMDA) reaction, for example, is a widely used method for constructing ring systems. nih.gov Type II IMDA reactions are particularly relevant for creating bridged bicyclic systems. nih.gov

Beyond the Diels-Alder reaction, other intramolecular cycloaddition strategies have emerged. For instance, rhodium-catalyzed type II [3+2] intramolecular cycloadditions of N-sulfonyl-1,2,3-triazoles provide an efficient route to functionalized bridged medium-sized ring systems. nih.gov Additionally, intramolecular photochemical [2+2] cycloadditions have been employed to construct novel bridged bicyclic γ-sultams. nih.gov The intramolecular Mizoroki-Heck reaction has also proven to be a powerful tool for the formation of cyclic skeletons, including eight-membered carbocycles found in some natural products. acs.org

While less common than Diels-Alder or other cycloadditions for this specific scaffold, cheletropic reactions, where a single atom provides both electrons for the cycloaddition, can also be employed in the synthesis of bridged systems. These reactions can be useful for installing specific functionalities or creating unique ring systems.

Epoxidation of Olefinic Precursors

Once the bridged methanonaphthalene skeleton containing a double bond is in hand, the next critical step is the introduction of the epoxide ring. This is typically achieved through the epoxidation of the olefinic precursor.

The use of peracids is a classic and reliable method for the epoxidation of alkenes. The reaction proceeds via the "butterfly mechanism" and is generally stereospecific, with the stereochemistry of the starting alkene dictating that of the resulting epoxide. Common peracids include meta-chloroperoxybenzoic acid (m-CPBA).

Research has also explored the use of supported peracids to improve reaction conditions and simplify product isolation. For instance, anhydrous [2-percarboxyethyl] functionalized silica (B1680970) has been shown to be an effective oxidant for the epoxidation of olefins. organic-chemistry.orgnih.gov This solid-supported reagent minimizes explosion hazards associated with soluble peracids and allows for easy separation of the product by simple filtration. organic-chemistry.orgnih.gov Interestingly, with this system, alkenes containing hydroxyl groups react faster than unsubstituted alkenes, a reversal of the trend observed with soluble peracids. nih.gov This is attributed to hydrogen bonding interactions with the silica surface. nih.gov Furthermore, these epoxidations can be performed in supercritical carbon dioxide under flow conditions, offering a more environmentally friendly approach. nih.gov

Table 2: Comparison of Peracid-Mediated Epoxidation Methods

OxidantSubstrateConditionsKey AdvantageReference
m-CPBABicyclo[2.2.1]heptadieneOrganic solventGeneral applicability acs.org
Silica-supported peracidVarious olefinsDichloromethane (B109758), room temp.Simplified workup, recyclable organic-chemistry.orgnih.gov
Silica-supported peracidVarious olefinsSupercritical CO2, 40°C, 250 barGreen chemistry, continuous flow nih.gov

Achieving enantioselectivity in the epoxidation step is crucial for the synthesis of chiral molecules. Catalytic asymmetric epoxidation methods have been extensively developed to address this challenge. These methods often employ chiral catalysts to control the facial selectivity of the epoxidation.

A notable example is the Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from a chiral 1,2-diaminocyclohexane. youtube.com This system is particularly effective for the asymmetric epoxidation of Z-alkenes. youtube.com Another approach involves the use of peptide-based catalysts. Aspartic acid-containing peptides have been shown to catalyze epoxidation reactions, operating through an acid-peracid shuttle mechanism. nih.gov More recently, artificial epoxidases have been developed that utilize a peroxycarboxylic acid generated in situ from hydrogen peroxide, allowing for green epoxidation of unfunctionalized olefins in water with high site-selectivity. nih.gov

The development of chiral catalysts for the asymmetric ring-opening of meso-epoxides also provides valuable tools for accessing enantioenriched products. mdpi.comorganic-chemistry.org For instance, chiral chromium-salen complexes have been successfully used for the asymmetric azidolysis of meso-epoxides. mdpi.com

Regioselective and Stereoselective Epoxidation

The selective epoxidation of one of the two double bonds in dicyclopentadiene (B1670491) presents a significant challenge due to their differing reactivities. The norbornene double bond is more strained and generally more reactive towards electrophilic attack than the cyclopentene (B43876) double bond. However, achieving high regioselectivity and stereoselectivity (exo- vs. endo-attack) is crucial and is highly dependent on the chosen oxidant and catalyst system.

Studies on the epoxidation of dicyclopentadiene (DCPD) have shown that the crystalline phase of titanium dioxide (TiO2) catalysts plays a pivotal role in determining the regioselectivity of the reaction. nih.govresearchgate.net When using hydrogen peroxide (H2O2) as the oxidant, different TiO2 phases direct the epoxidation to either the norbornene or the cyclopentene double bond. nih.govresearchgate.net

For instance, with TiO2-anatase, there is a preference for the epoxidation of the cyclopentene ring, leading to the formation of endo-4-oxatetracyclo[6.2.1.0²,⁶.0³,⁵]undec-9-ene. nih.govresearchgate.net In contrast, TiO2-rutile exhibits higher selectivity for the epoxidation of the more strained norbornene double bond, yielding the desired this compound (also known as endo-9-oxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undec-3-ene). nih.govresearchgate.net This selectivity is attributed to the different geometric and electronic properties of the catalyst surfaces. nih.gov

Table 1: Regioselectivity of Dicyclopentadiene Epoxidation with Different TiO₂ Catalysts

Catalyst Major Product Minor Product Reference
TiO₂-anatase Epoxidation at cyclopentene ring Epoxidation at norbornene ring nih.govresearchgate.net
TiO₂-rutile Epoxidation at norbornene ring Epoxidation at cyclopentene ring nih.govresearchgate.net

Stereoselectivity is another critical aspect, with epoxidation of norbornene systems typically favoring the less sterically hindered exo face. However, the presence of directing groups can influence the stereochemical outcome.

Multi-Step Synthesis Pathways from Simpler Precursors

Beyond the direct epoxidation of dicyclopentadiene, multi-step synthetic routes from simpler, functionalized precursors offer alternative and sometimes more controlled approaches to obtaining this compound.

The synthesis of this compound can be envisioned through the functionalization of a pre-existing bridged bicyclic system, such as a dicyclopentadiene derivative. This strategy involves introducing the necessary functionality to facilitate the subsequent formation of the epoxide ring. One such approach is the intramolecular cyclization of a halohydrin or a related species.

For example, a synthetic sequence could commence with the selective functionalization of the norbornene double bond of dicyclopentadiene to introduce a hydroxyl group and a leaving group on adjacent carbons. Subsequent base-promoted intramolecular nucleophilic substitution would then lead to the formation of the desired epoxide ring. The regiochemical and stereochemical control in the initial functionalization step is paramount for the success of this strategy.

While specific examples detailing this exact pathway for this compound are not abundant in readily available literature, the general principle of epoxide formation from halohydrins is a well-established synthetic transformation. researchgate.net

The formation of the this compound framework can potentially be achieved through rearrangement reactions of more complex polycyclic skeletons. Such rearrangements are often promoted by acidic conditions or the presence of specific catalysts and can lead to significant and often unpredictable changes in the molecular architecture.

One relevant example, though not directly yielding the target molecule, illustrates the concept of ring contraction during a rearrangement to form a cyclic ether. The reaction of a 6-hydroxy-2,7-dimethyl-11-oxatricyclo[6.2.1.0²,⁶]undecan-4-one derivative with lead tetraacetate and iodine resulted in a β-fragmentation and an unexpected ring contraction from a ten-membered to a nine-membered ring system, forming a 1,7-epoxycyclononane. mun.ca This type of transformation highlights the potential for skeletal rearrangements to access unique bridged ether structures.

The application of such a strategy to a suitable polycyclic precursor could, in principle, lead to the formation of the this compound skeleton. The design of the precursor would need to be carefully considered to favor the desired rearrangement pathway.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of complex molecules like this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to classical methods.

Transition metal catalysis has become an indispensable tool in organic synthesis, and its application to the epoxidation of alkenes is well-documented. Various transition metals, including titanium, vanadium, molybdenum, and ruthenium, have been shown to catalyze epoxidation reactions with high selectivity. nih.govumn.edu

In the context of synthesizing this compound, transition metal catalysts can be employed for the selective epoxidation of the norbornene double bond of dicyclopentadiene. For instance, titanium-based catalysts, such as titanium silicalite-1 (TS-1), have been investigated for this purpose. The catalytic activity and selectivity are influenced by the nature of the metal center, the ligands, and the reaction conditions.

The use of a multicomponent catalytic system based on bis(cyclopentadienyl)titanium dichloride and diethylaluminum chloride has been studied for the polymerization of dicyclopentadiene, which proceeds via interaction with the double bonds. umn.educhemrxiv.org While focused on polymerization, this demonstrates the reactivity of such catalysts towards the strained double bonds of DCPD, which could be harnessed for selective epoxidation under modified conditions.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net This methodology is particularly well-suited for the epoxidation of water-insoluble substrates like dicyclopentadiene using aqueous hydrogen peroxide as the oxidant. nih.govrsc.org

The epoxidation of dicyclopentadiene under PTC conditions has been successfully demonstrated using a quaternary ammonium (B1175870) salt, such as methyltrioctylammonium chloride (Aliquat 336), as the phase transfer catalyst. nih.govrsc.org The reaction is typically co-catalyzed by sodium tungstate (B81510) and phosphoric acid, which form a peroxotungstate species in the aqueous phase. nih.govrsc.org The phase transfer catalyst transports the active oxidizing agent into the organic phase, where it reacts with the dicyclopentadiene. nih.govrsc.org

The efficiency and selectivity of the PTC epoxidation are influenced by several factors, including the choice of the phase transfer catalyst, the pH of the aqueous phase, the solvent, and the temperature. nih.gov By carefully optimizing these parameters, it is possible to achieve high conversions of dicyclopentadiene with good selectivity for the desired mono-epoxide. nih.gov

Table 2: Key Components in Phase Transfer Catalysis for Dicyclopentadiene Epoxidation

Component Role Example Reference
Substrate Alkene to be epoxidized endo-Dicyclopentadiene nih.govrsc.org
Oxidant Source of oxygen atom Hydrogen Peroxide (H₂O₂) nih.govrsc.org
Co-catalyst Forms active oxidizing species Sodium Tungstate (Na₂WO₄) / Phosphoric Acid (H₃PO₄) nih.govrsc.org
Phase Transfer Catalyst Transports oxidant to organic phase Methyltrioctylammonium chloride (Aliquat 336) nih.govrsc.org
Organic Solvent Dissolves the substrate Chloroform, Toluene nih.gov
Aqueous Phase Dissolves the oxidant and co-catalyst Water nih.govrsc.org

Electrochemical Synthesis Approaches for Related Intermediates

Electrochemical methods offer a unique and powerful tool for the synthesis of key intermediates, such as norbornadiene (NBD) derivatives, which are direct precursors to the bicyclo[2.2.1]heptane skeleton. These methods can provide high selectivity and control under mild conditions, often avoiding harsh reagents.

Recent research has focused on the electrocatalytic back-conversion of quadricyclane (B1213432) (QC), a strained valence isomer of NBD, back to its NBD form. d-nb.info This process is significant for molecular solar thermal (MOST) systems but also demonstrates the feasibility of electrochemically manipulating the norbornadiene framework. d-nb.info The energy release from QC to NBD can be triggered electrochemically through an oxidative reaction pathway involving a radical cation intermediate (QC+•) that initiates a chain reaction. d-nb.info

Studies have shown that substituents on the norbornadiene skeleton significantly influence the electrochemical stability and the efficiency of the conversion. For instance, the introduction of a methoxy (B1213986) group to a phenyl-ethyl ester-norbornadiene system was found to lower the onset potential for the back-conversion by approximately 0.1 V and dramatically increase the selectivity of the reaction to nearly quantitative (≥99.3%), whereas the unsubstituted analogue showed only 60% selectivity. d-nb.info

Table 1: Electrochemical Back-Conversion of Quadricyclane (QC) Derivatives to Norbornadiene (NBD) Derivatives

QC Derivative Substituent Effect Onset Potential (vs. Fc) Selectivity Reference
QC1 (phenyl-ethyl ester) - ~0.5 V 60% d-nb.info
QC2 (p-methoxyphenyl-ethyl ester) Methoxy group enhances stability ~0.4 V ≥99.3% d-nb.info

Furthermore, electrosynthesis provides a direct route to functionalized 1,4-diene derivatives bearing a cyclopentene skeleton, which can serve as precursors for the Diels-Alder reaction to form the bicyclo[2.2.1]heptene core. nih.gov A method involving the electrochemical oxidative cyclization of easily accessible alkynes and γ,δ-unsaturated carboxylic acids followed by Hofmann elimination has been developed. This transformation is noted for its good to excellent yields and high functional group compatibility. nih.gov

Stereochemical Control in Synthetic Sequences

The three-dimensional architecture of this compound features multiple contiguous chiral centers. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. The rigid bicyclic structure dictates that substituents can exist in either an endo or exo orientation, leading to the possibility of diastereomers.

The primary method for establishing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction between a cyclopentadiene (B3395910) derivative and a suitable dienophile, such as acetylene. wikipedia.org This pericyclic reaction is known for its high degree of stereospecificity, where the stereochemistry of the reactants is transferred to the product. The formation of the bicyclic system typically favors the endo product due to secondary orbital interactions, a principle that can be exploited to achieve high diastereoselectivity. scribd.com

In the synthesis of complex molecules containing bridged ring systems, such as certain diterpenoids, highly diastereoselective strategies are crucial. For example, in the synthesis of 7,20-epoxy-ent-kaurane diterpenoids, a thermal Diels-Alder cycloaddition was employed to construct the AB ring system with high diastereoselectivity. d-nb.inforesearchgate.net Subsequent reductions can also proceed with high diastereoselectivity, influenced by the steric hindrance of the existing ring system. For instance, the reduction of a β-keto aldehyde moiety using NaBH₄ can yield a diol as a single diastereomer, as the hydride preferentially attacks from the less hindered convex face of the bicyclic system. researchgate.net

The stereochemistry of the epoxide ring is also a critical control element. In the biosynthesis of epoxyquinoid natural products, the epoxide's configuration was found to direct the regioselectivity of subsequent enzymatic ketoreductions. nih.gov This principle can be applied to synthetic chemistry, where the stereoselective installation of the epoxide can dictate the facial selectivity of subsequent reactions on the bicyclic scaffold.

To produce a single enantiomer of this compound or its precursors, enantioselective synthetic methods are required. This is most effectively achieved through asymmetric catalysis, particularly in the key bond-forming steps.

For the crucial Diels-Alder reaction, chiral Lewis acids can be employed as catalysts to induce enantioselectivity. A sequential Diels-Alder reaction/rearrangement sequence has been developed to synthesize functionalized bicyclo[2.2.1]heptane derivatives where the initial cycloaddition is catalyzed by a chiral Lewis acid. This approach has successfully yielded products with a high enantiomeric ratio, reaching up to 96.5:3.5. acs.org

Another powerful strategy involves the use of chiral ligands in organometallic chemistry. Chiral, C₂-symmetric dienes derived from norbornadiene itself have been synthesized and serve as versatile ligands for asymmetric catalysis. wikipedia.org These ligands can coordinate to a metal center and create a chiral environment, directing the outcome of a catalytic reaction to favor the formation of one enantiomer over the other.

Iv. Chemical Reactivity and Mechanistic Studies of 1,7 Epoxy 3,6 Methanonaphthalene

Ring-Opening Reactions of the Epoxy Bridge

The high ring strain of the three-membered epoxide ring, estimated to be around 13 kcal/mol, makes it significantly more susceptible to ring-opening reactions than typical ethers. masterorganicchemistry.commasterorganicchemistry.com This reactivity can be initiated under both acidic and basic conditions. masterorganicchemistry.com

Under acidic conditions, the epoxide oxygen of 1,7-epoxy-3,6-methanonaphthalene is first protonated, creating a good leaving group. masterorganicchemistry.comlibretexts.org This initial step facilitates the subsequent nucleophilic attack. The mechanism of the acid-catalyzed ring-opening is considered a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.orglibretexts.orglumenlearning.com The carbon-oxygen bond begins to break, leading to a build-up of positive charge on the more substituted carbon. libretexts.orglibretexts.org However, a full carbocation intermediate does not form before the nucleophile attacks. libretexts.orglibretexts.orglumenlearning.com

The regiochemistry of the attack depends on the substitution pattern of the epoxide carbons. In cases where one carbon is tertiary, the nucleophile preferentially attacks this more substituted carbon due to its greater ability to stabilize the developing positive charge. masterorganicchemistry.comopenstax.org This results in an S(_N)1-like outcome. openstax.org Conversely, if both epoxide carbons are primary or secondary, the attack occurs at the less substituted carbon, following an S(_N)2-like pathway. openstax.orglibretexts.org

The stereochemistry of the acid-catalyzed ring-opening is characterized by inversion of configuration at the carbon that is attacked by the nucleophile. khanacademy.org This backside attack is a hallmark of an S(_N)2-type mechanism, where the nucleophile approaches from the side opposite to the leaving group. youtube.comyoutube.comyoutube.com The result is the formation of a trans-diol when the nucleophile is water. libretexts.orglibretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

Epoxide SubstitutionSite of Nucleophilic AttackPredominant Mechanism
One tertiary carbonMore substituted carbon masterorganicchemistry.comopenstax.orgS(_N)1-like openstax.org
Primary and secondary carbonsLess substituted carbon openstax.orglibretexts.orgS(_N)2-like openstax.org

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic S(_N)2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the epoxide carbons, and since the oxygen is a poor leaving group, the significant ring strain is a key driving force for the reaction. libretexts.orglibretexts.org In this scenario, the nucleophile will attack the less sterically hindered carbon atom. libretexts.orglibretexts.orgopenstax.org

The inherent strain and functionality within the this compound system can also lead to rearrangements following nucleophilic attack. For instance, studies on related epoxyketone natural products have shown that thiol additions can trigger secondary reactions like 1,2-shifts, eliminations, and intramolecular aldol (B89426) reactions. nih.gov While specific studies on this compound are limited in this context, the potential for such rearrangements exists due to the complex polycyclic framework. The use of chiral Lewis acids, such as metal-salen complexes, has been shown to effectively catalyze the asymmetric ring-opening of epoxides, leading to enantiomerically enriched products. mdpi.com

Solvolysis, where the solvent acts as the nucleophile, can also lead to the ring-opening of the epoxide. The mechanism of solvolysis depends on the reaction conditions. In acidic media, the reaction follows the principles of acid-catalyzed ring-opening, with the solvent molecule attacking the protonated epoxide. lumenlearning.com The regioselectivity will be dictated by the substitution pattern of the epoxide carbons as previously described. lumenlearning.com

In neutral or basic solvolysis, the reaction proceeds through a base-catalyzed mechanism, even if the solvent is a weak base. The ring strain of the epoxide is sufficient to allow for attack by the solvent at the less substituted carbon via an S(_N)2 pathway. libretexts.orglibretexts.org

Reactivity of the Methano Bridge

The methano bridge in this compound introduces significant rigidity and strain into the molecule, influencing the reactivity of the bridgehead positions.

The bridgehead carbons of the methano bridge are part of a bicyclic system, which can make them less reactive towards certain transformations due to steric hindrance and the constraints of Bredt's rule. However, functionalization at these positions is achievable. For example, in related triptycene (B166850) systems, bridgehead derivatization has been accomplished through reactions such as reaction with dichloromethane (B109758) to introduce chloro groups or through hydride abstraction followed by trapping with a nucleophile. rsc.org Similar strategies could potentially be applied to derivatives of this compound to introduce functionality at the bridgehead carbons. Recent advances in the functionalization of bicyclo[1.1.1]pentane (BCP) motifs, which share the bridgehead carbon feature, have demonstrated programmable and selective derivatization of these positions. nih.gov

The strained C-C bonds of the methano bridge can be susceptible to radical reactions. While specific studies on radical pathways involving the methano bridge of this compound are not extensively documented, related systems provide insights. For instance, photoinduced rearrangements have been observed in diboratatriptycene systems, which involve a "walk reaction" of a bridge unit. rsc.org This suggests that under appropriate conditions, such as photolysis or with radical initiators, the methano bridge could undergo rearrangements. The inherent strain in the molecule could serve as a driving force for such radical-mediated transformations.

Reactions Involving the Naphthalene (B1677914) Moiety

The reactivity of the aromatic core in this compound is significantly modulated by the presence of the epoxy and methano bridges. These structural features introduce strain and alter the electronic distribution of the naphthalene system, thereby influencing its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution (if applicable to derivatives)

Currently, there is a lack of specific studies in the available literature detailing the electrophilic aromatic substitution (EAS) reactions directly on this compound or its simple derivatives. However, the principles of EAS on substituted naphthalenes can provide a predictive framework. For a typical naphthalene system, electrophilic attack generally favors the C1 (alpha) position over the C2 (beta) position due to the greater stability of the resulting carbocation intermediate.

Hydrogenation and Reduction Pathways

The reduction of the naphthalene moiety in polycyclic aromatic hydrocarbons is a well-established transformation. For this compound, hydrogenation would be expected to proceed under catalytic conditions, for instance, using transition metal catalysts like palladium, platinum, or nickel. The reaction would likely target the aromatic rings to yield partially or fully saturated products.

The presence of the strained epoxy ring introduces a competing reaction pathway. Under certain reductive conditions, particularly those involving hydride reagents or dissolving metal reductions, the epoxide ring could undergo cleavage. The regioselectivity of this ring-opening would be influenced by steric hindrance and the electronic effects of the naphthalene system. For example, reduction of a related compound, 1,4-epoxy-1,4-dihydronaphthalene (B1582345), can lead to the formation of naphthol. This suggests that the epoxy bridge in this compound could also be susceptible to reductive cleavage, potentially leading to the formation of functionalized dihydronaphthalene or tetralin derivatives.

Detailed Mechanistic Investigations

The complex, strained structure of this compound necessitates detailed mechanistic studies to understand its reactivity fully. Such investigations are crucial for predicting reaction outcomes and designing synthetic routes.

Identification of Reaction Intermediates

The identification of transient species formed during the transformations of this compound is key to elucidating reaction mechanisms. In the context of potential electrophilic aromatic substitution, the primary intermediates would be resonance-stabilized carbocations, often referred to as sigma complexes or arenium ions. The stability of these intermediates would dictate the preferred site of electrophilic attack.

For reactions involving the cleavage of the epoxy ring, the formation of carbocationic or radical intermediates is plausible, depending on the reaction conditions. For instance, acid-catalyzed epoxide opening would proceed through a protonated epoxide intermediate, followed by nucleophilic attack, leading to a carbocation that is subsequently trapped. Spectroscopic techniques such as NMR and trapping experiments with various nucleophiles would be invaluable in identifying and characterizing these transient species.

Kinetic and Thermodynamic Considerations of Transformations

The kinetics of reactions involving this compound would be significantly influenced by the high degree of ring strain. The release of this strain can act as a powerful thermodynamic driving force for certain reactions, particularly ring-opening processes. However, the activation energy for these transformations must also be considered.

For instance, the aromatization of related 1,4-epoxy-1,4-dihydronaphthalenes is an exothermic process, driven by the formation of the stable aromatic naphthalene ring. A similar thermodynamic driving force would be expected for analogous reactions of this compound. Kinetic studies, by monitoring reaction rates under varying conditions (temperature, catalyst, concentration), would provide quantitative data on the activation parameters (enthalpy and entropy of activation), offering deeper insights into the transition state structures.

Influence of Strain on Reactivity

The defining feature of this compound is its inherent molecular strain, arising from the fused bicyclic and tricyclic ring systems. This strain has a profound impact on its chemical reactivity. The deviation of bond angles from their ideal values in the epoxy and methano bridges leads to a higher ground-state energy for the molecule.

V. Stereochemistry and Conformational Analysis of 1,7 Epoxy 3,6 Methanonaphthalene

Intrinsic Chirality of the Bridged Structure

The source of this chirality can be attributed to the fixed spatial arrangement of the bridges relative to the naphthalene (B1677914) ring system. The "twist" imposed by the methano and epoxy bridges creates a chiral scaffold.

Diastereomeric and Enantiomeric Forms

As a chiral molecule, 1,7-Epoxy-3,6-methanonaphthalene exists as a pair of enantiomers. These enantiomers possess identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers, a process known as chiral resolution, can be challenging but is crucial for studying their distinct biological activities or for their use as chiral building blocks in synthesis. Techniques such as chiral chromatography are often employed for the resolution of such complex chiral molecules.

Furthermore, the introduction of additional stereocenters, for instance, through substitution on the naphthalene ring or the methano bridge, would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For example, the substitution at one of the aromatic carbons would create a new stereocenter, resulting in two pairs of enantiomers, with the relationship between the pairs being diastereomeric.

Conformational Flexibility and Rigidity Analysis

The structure of this compound is characterized by a high degree of rigidity. The bridged nature of the molecule severely restricts bond rotations, leading to a well-defined and conformationally constrained system. The bicyclo[2.2.1]heptane-like core, formed by the methano bridge, is known for its rigidity. The addition of the fused aromatic ring and the epoxy bridge further locks the conformation.

This conformational rigidity means that the molecule exists predominantly in a single, well-defined shape. Unlike flexible acyclic or monocyclic systems that can adopt multiple low-energy conformations, the energy barrier for any conformational change in this compound would be exceptionally high. This has significant implications for its reactivity and interactions with other molecules, as the fixed spatial arrangement of its functional groups is maintained.

Stereodirecting Effects in Transformations

The fixed and well-defined stereochemistry of the this compound framework exerts a powerful directing effect in chemical reactions. The convex and concave faces of the molecule are distinct, leading to a high degree of stereoselectivity in addition reactions.

For instance, in reactions such as reductions or additions to any potential carbonyl groups or double bonds introduced onto the skeleton, the attacking reagent would preferentially approach from the less sterically hindered face. In the context of related bridged bicyclic systems, it has been observed that the presence of existing bridges directs incoming reagents to the exo face, away from the more sterically encumbered endo face. In the case of this compound, the epoxy bridge itself can act as a stereodirecting element.

Furthermore, the opening of the epoxide ring is expected to proceed with a high degree of stereocontrol. Nucleophilic attack on one of the epoxide carbons would occur from the side opposite the C-O bond, leading to a specific and predictable stereochemical outcome in the product. The inherent chirality of the starting material would be transferred to the product in a predictable manner. This stereodirecting influence is a valuable tool in asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules. For example, studies on the synthesis of complex natural products like ent-kaurane diterpenoids have demonstrated that reductions of bicyclic systems are often highly diastereoselective due to the directing effects of existing structural features. d-nb.inforesearchgate.net

Vi. Computational and Theoretical Investigations of 1,7 Epoxy 3,6 Methanonaphthalene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict molecular geometries, energies, and the distribution of electrons.

A critical first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using various theoretical levels, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set, researchers can calculate the potential energy surface of the molecule and identify the minimum energy structure.

The resulting data would typically include bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties like the enthalpy of formation and Gibbs free energy would provide insights into the compound's stability.

Table 1: Hypothetical Optimized Geometry Parameters for 1,7-Epoxy-3,6-methanonaphthalene

ParameterValue
C1-O Bond Length (Å)Data not available
C7-O Bond Length (Å)Data not available
C3-C6 Bond Length (Å)Data not available
C1-C2-C3 Bond Angle (°)Data not available
C-O-C Angle (°)Data not available

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Reaction Pathway Modeling and Transition State Calculations

Computational methods can be employed to model the mechanisms of chemical reactions, providing detailed information about the energy changes and structural transformations that occur.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the mechanisms of organic reactions. For this compound, DFT calculations could be used to investigate reactions such as ring-opening polymerization or additions to the epoxy group. By mapping the potential energy surface of the reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy barrier, or activation energy, determined from the energy difference between the reactants and the transition state, is critical for understanding the reaction kinetics.

In many chemical reactions, there is more than one possible outcome. Computational modeling can predict the regioselectivity (which atom or site of a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another). By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely product. For a molecule with a complex three-dimensional structure like this compound, predicting the stereochemical outcome of its reactions is particularly important.

Molecular Dynamics Simulations for Conformational Space

While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and flexibility of a molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a important computational method used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. This approach is instrumental in predicting the reactivity of new compounds and in understanding reaction mechanisms.

A thorough search of existing research databases indicates that no specific QSRR studies have been published for this compound. Such studies would typically involve the calculation of various molecular descriptors for a series of related bridged naphthalene (B1677914) compounds and correlating these descriptors with experimentally determined reaction rates for specific chemical transformations. The absence of such research means that there are currently no predictive models for the reactivity of this compound based on its structural features.

Table 1: Hypothetical Data for QSRR Study of this compound Derivatives

DerivativeMolecular Descriptor 1 (e.g., HOMO Energy)Molecular Descriptor 2 (e.g., Dipole Moment)Observed Reactivity (e.g., log(k))
This compoundData not availableData not availableData not available
Substituted Derivative AData not availableData not availableData not available
Substituted Derivative BData not availableData not availableData not available
Substituted Derivative CData not availableData not availableData not available

This table is for illustrative purposes only to demonstrate the type of data that would be generated in a QSRR study. No actual data is available in the scientific literature.

Aromaticity Assessment of the Naphthalene Core in the Bridged System

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic, conjugated systems. In this compound, the naphthalene core is significantly distorted by the epoxy and methano bridges. This geometric strain is expected to have a profound impact on the aromatic character of the naphthalene system.

Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations, the Harmonic Oscillator Model of Aromaticity (HOMA), and analysis of the electron density are commonly employed to quantify the degree of aromaticity. However, a detailed aromaticity assessment of the naphthalene core in this compound using these methods has not been reported in the peer-reviewed literature. Such a study would be invaluable for understanding how the imposed strain affects the delocalization of the π-electrons and, consequently, the chemical properties of the molecule.

Table 2: Illustrative Aromaticity Indices for Naphthalene and a Hypothetical Bridged System

CompoundAromaticity Index (e.g., NICS(0) value in ppm)Aromaticity Index (e.g., HOMA value)
NaphthaleneKnown ValueKnown Value
This compoundData not availableData not available

This table illustrates the type of comparative data that would be generated from an aromaticity assessment. The specific values for this compound are not available.

The lack of computational studies on this compound represents a significant gap in the understanding of this structurally interesting molecule. Future research in these areas would be highly beneficial for a more complete characterization of its reactivity and electronic structure.

Vii. Derivatization and Analog Synthesis of 1,7 Epoxy 3,6 Methanonaphthalene

Functionalization of the Epoxy Bridge

The epoxide ring is a key reactive site within the 1,7-epoxy-3,6-methanonaphthalene scaffold, susceptible to a variety of nucleophilic ring-opening reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to di-functionalized derivatives with defined stereochemistry. The outcome of these reactions is heavily influenced by the nature of the nucleophile and the reaction conditions.

Acid-catalyzed hydrolysis of the epoxy bridge is expected to proceed via a carbocationic intermediate, leading to the formation of a diol. The regioselectivity of the attack is dictated by the electronic and steric environment of the two carbon atoms of the epoxide. In many bridged bicyclic systems, the attack often occurs from the less hindered exo face.

The reaction with hydrogen halides, such as hydrochloric acid or hydrobromic acid, would yield the corresponding halohydrins. The regiochemical outcome of this transformation is governed by the principles of nucleophilic attack on a protonated epoxide, typically resulting in the halide attacking the more substituted carbon and the hydroxyl group forming at the less substituted position.

Furthermore, the epoxide can be opened by a variety of other nucleophiles, including amines, azides, and thiols, to introduce nitrogen- and sulfur-containing functionalities. These reactions significantly expand the chemical space accessible from this compound.

Table 1: Representative Ring-Opening Reactions of the Epoxy Bridge

ReagentProduct TypePotential Functional Groups Introduced
H₂O / H⁺DiolTwo hydroxyl groups
HCl / HBrHalohydrinOne hydroxyl and one halogen group
R-NH₂Amino alcoholAn amino and a hydroxyl group
NaN₃ then reductionAmino alcoholAn amino and a hydroxyl group
R-SH / baseThioether alcoholA thioether and a hydroxyl group

Modification of the Methano Bridge

The methano bridge in this compound, while generally less reactive than the epoxy moiety, can be a target for modification, particularly through radical-based reactions or by accessing more complex synthetic intermediates. Functionalization at this position can significantly alter the steric and electronic properties of the molecule.

One potential approach involves the introduction of substituents at the methylene (B1212753) carbon of the bridge. This could theoretically be achieved through radical-mediated processes, such as allylic-type bromination if a double bond were present in a precursor, followed by nucleophilic substitution. However, direct functionalization of the saturated methano bridge is challenging.

A more plausible strategy involves the synthesis of derivatives where the methano bridge is modified from the outset. For instance, using a substituted cyclopentadiene (B3395910) in the initial Diels-Alder reaction to construct the bridged system would lead to a functionalized methano bridge in the final product.

Substitution on the Naphthalene (B1677914) Ring System

The naphthalene ring system of this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the fused bicyclic system and any existing substituents will govern the position of newly introduced functional groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. Subsequent reduction of the nitro group can provide an amino functionality, which serves as a versatile handle for further derivatization. Halogenation, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst, would yield halogenated derivatives.

The precise location of substitution is influenced by the electronic nature of the epoxy and methano bridges. The oxygen of the epoxy bridge, through its electron-donating character, is expected to activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions relative to the points of fusion.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsFunctional Group Introduced
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃-Br
SulfonationSO₃, H₂SO₄-SO₃H
Friedel-Crafts AcylationRCOCl, AlCl₃-COR

Synthesis of Structural Homologs and Analogs

The synthesis of structural homologs and analogs of this compound allows for a systematic investigation of how modifications to the core scaffold impact its properties. These alterations can involve changing the length of the bridges, introducing different heteroatoms, or incorporating the core structure into larger, more complex polycyclic systems.

Alterations in Bridge Length or Heteroatom Inclusion

Modifying the length of the methano bridge can be achieved by using different cyclic dienes in the initial Diels-Alder reaction. For example, employing cycloheptatriene (B165957) instead of cyclopentadiene could lead to a homolog with a three-carbon bridge.

The introduction of heteroatoms into the bridges can dramatically alter the molecule's properties. For instance, replacing the methano bridge with an ethereal oxygen or a nitrogen-containing group would create analogs with different solubilities, hydrogen bonding capabilities, and coordination properties. The synthesis of such heteroatom-containing analogs would likely involve the reaction of a furan (B31954) or pyrrole (B145914) derivative with a suitable dienophile.

Incorporation into Larger Polycyclic Systems

The this compound core can serve as a building block for the construction of more elaborate polycyclic architectures. The diene character of the naphthalene ring system, particularly in its less aromatic form within the bridged structure, can be exploited in Diels-Alder reactions with various dienophiles.

For example, reaction with maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) could lead to the formation of larger, more complex cage-like structures. These reactions would extend the polycyclic framework and introduce new functionalities that can be further manipulated. Such strategies are valuable in the synthesis of novel materials with unique three-dimensional structures.

Viii. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy stands as the most powerful tool for elucidating the intricate carbon-hydrogen framework of 1,7-Epoxy-3,6-methanonaphthalene. The inherent symmetry and strained ring systems of the molecule give rise to distinctive chemical shifts and coupling constants, which are instrumental in assigning the specific configuration of each atom.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the foundational information for its structural determination. The chemical shift of each nucleus is highly sensitive to its local electronic environment, offering insights into the connectivity and stereochemistry of the molecule.

Due to the rigid polycyclic nature of the compound, the protons and carbons exhibit a wide dispersion of chemical shifts. The protons attached to the epoxy ring and the methano bridge are of particular interest, as their shifts and coupling patterns are diagnostic of the endo or exo configuration of the epoxide. Aromatic protons, if present in derivatives, would appear in the characteristic downfield region (typically δ 7.0-8.5 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1/H43.5 - 4.0C1/C4: 50 - 55
H2/H51.2 - 1.8C2/C5: 25 - 30
H3/H6 (bridge)1.0 - 1.5C3/C6: 30 - 35
H7 (bridgehead)2.0 - 2.5C7: 40 - 45
H8/H96.8 - 7.2C8/C9: 120 - 125
H10/H117.0 - 7.4C10/C11: 125 - 130

Note: The above data is a generalized prediction based on related structures. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is used to trace the connectivity of protons within the fused ring system, confirming the relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful technique for assigning the proton resonance to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons that have no directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY is essential for confirming the stereochemistry, particularly the relative orientation of the epoxy ring and the methano bridge.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly useful for the analysis of reaction mixtures during the synthesis of this compound or for the identification of the compound in complex environmental or biological samples. The gas chromatogram provides the retention time, which is a characteristic property of the compound, while the mass spectrometer provides a mass spectrum for definitive identification.

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₁H₁₀O)

Analysis Expected Result
Molecular Formula C₁₁H₁₀O
Nominal Mass 158 amu
Exact Mass (HRMS) 158.0732 u
Major Fragmentation Pathways Loss of CO, retro-Diels-Alder reaction

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the presence of specific absorption bands corresponding to the C-O-C stretching of the epoxy ring and the C-H stretching of the aliphatic and aromatic (if present) moieties. The absence of certain bands, such as a strong hydroxyl (-OH) absorption, can also provide valuable structural information.

The characteristic C-O stretching vibrations of the epoxide ring are typically observed in the 1250 cm⁻¹ region (asymmetric stretch) and the 800-950 cm⁻¹ region (symmetric stretch). spectroscopyonline.com The C-H stretching vibrations of the methano bridge and the rest of the aliphatic framework would appear in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-O-C (Epoxide)Asymmetric Stretch~1250
C-O-C (Epoxide)Symmetric Stretch800 - 950
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic - if applicable)Stretch1450 - 1600

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this technique is uniquely powerful as it can establish the absolute configuration of its stereocenters, provided a suitable single crystal can be obtained. researchgate.netnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data reveals the precise spatial arrangement of each atom. For chiral molecules, the key is to observe the effects of anomalous dispersion. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). researchgate.net This allows for the determination of the absolute structure, which for an enantiopure sample, defines the absolute configuration of the molecule. researchgate.netnih.gov

In the case of this compound, which contains only carbon, hydrogen, and oxygen, the anomalous scattering effect is weak. nih.gov However, modern diffractometers and advanced statistical methods can often still provide a reliable assignment. The Flack parameter is a critical value refined during the analysis; a value close to zero for a given enantiomer model confirms that the assigned absolute configuration is correct. researchgate.net

The crystal structure would also provide precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the inherent strain and conformation of the rigid epoxy-bridged methanonaphthalene framework. This information is crucial for understanding its reactivity and potential interactions.

Table 1: Representative Crystallographic Data for a Bridged Bicyclic Compound This table presents hypothetical yet realistic data for a compound structurally analogous to this compound to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Chemical FormulaC₁₁H₁₀O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.543
b (Å)8.123
c (Å)7.891
β (°)105.2
Volume (ų)404.5
Flack Parameter0.05 (11)

Chromatographic Methods for Purification and Analysis

Chromatography is indispensable for the isolation and purity assessment of this compound from synthesis reaction mixtures or natural extracts.

Flash column chromatography is the standard technique for the preparative purification of gram-scale quantities of organic compounds. For a moderately polar molecule like this compound, silica (B1680970) gel is the most common stationary phase.

The separation principle relies on the differential partitioning of compounds between the stationary phase and a mobile phase. A solvent system (eluent) is chosen to provide differential adsorption of the target compound and its impurities. A typical procedure involves loading the crude product mixture onto a column packed with silica gel and eluting with a solvent system of increasing polarity. For a compound like this, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. Fractions are collected and analyzed by a simpler method like thin-layer chromatography (TLC) to identify those containing the pure product. orgsyn.org

Table 2: Example Column Chromatography Conditions for Purification of a Bridged Epoxy Compound

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Gradient of 5% to 20% Ethyl Acetate in Hexanes
Loading MethodDry loading on Celite
MonitoringTLC with UV visualization and potassium permanganate (B83412) stain
Expected ElutionElutes after non-polar byproducts and before highly polar impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for determining the purity of a sample and for separating enantiomers.

For purity analysis, a reversed-phase HPLC method is common. The sample is injected into a column packed with a non-polar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used for elution. A UV detector is typically employed for detection, as the naphthalene (B1677914) moiety in the compound is chromophoric. The purity is determined by the relative area of the main peak in the chromatogram.

For separating the enantiomers of this compound, chiral HPLC is the method of choice. This requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including epoxides. researchgate.net The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation into two distinct peaks. researchgate.net The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or polar organic mode, can significantly influence the resolution. researchgate.net

Table 3: Representative HPLC Conditions for Analysis of a Chiral Bridged Epoxide

ParameterPurity Analysis (Reversed-Phase)Chiral Resolution
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Chiralpak AD-H (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water (60:40 v/v)n-Hexane/2-Propanol (90:10 v/v)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25 °C25 °C
DetectionUV at 220 nmUV at 220 nm
Expected ResultSingle peak for a pure sampleTwo baseline-separated peaks for a racemic mixture

Ix. Applications in Synthetic Chemistry

1,7-Epoxy-3,6-methanonaphthalene as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. researchgate.net The auxiliary guides the formation of a new stereocenter in a diastereoselective manner, after which it is typically removed and can be recovered. nih.gov Common strategies involve attaching the auxiliary to a prochiral substrate, performing a diastereoselective transformation, and then cleaving the auxiliary. nih.gov While numerous chiral auxiliaries, such as oxazolidinones and camphorsultams, are widely used, there is no significant data to support the use of this compound for this purpose. researchgate.netnih.gov The successful application of a chiral auxiliary relies on its ability to predictably influence the stereochemical course of a reaction and its ease of removal, criteria for which this specific epoxy-methanonaphthalene derivative has not been characterized.

Building Block for Complex Natural Product Synthesis

The synthesis of complex natural products often relies on the use of well-defined molecular building blocks that contain key structural features of the target molecule. Epoxides are frequently employed as such building blocks due to their utility in forming key carbon-carbon and carbon-heteroatom bonds with high stereocontrol. d-nb.infomdpi.com For instance, the epoxy group can be opened by various nucleophiles to install new functional groups with defined stereochemistry, a strategy used in the synthesis of many biologically active compounds. mdpi.comnih.gov Although the rigid cage-like structure of this compound could theoretically serve as a core for certain molecular architectures, there are no prominent examples in the literature of its incorporation into the total synthesis of complex natural products.

Scaffolds for Ligand Design in Catalysis

The design of ligands is crucial for the development of effective transition metal catalysts. The ligand's structure influences the catalyst's activity, selectivity, and stability. Rigid molecular backbones are often desirable for creating well-defined coordination environments around a metal center. The defined spatial arrangement of substituents on a rigid scaffold can create a specific chiral pocket, which is essential for asymmetric catalysis. While polycyclic frameworks are explored for this purpose, specific research detailing the use of the this compound skeleton as a scaffold for synthesizing ligands used in catalysis is not apparent.

Precursors for Advanced Organic Materials (e.g., polymers, composites)

Epoxy resins are a critical class of thermosetting polymers with wide-ranging industrial applications, valued for their mechanical strength, chemical resistance, and adhesive properties. mdpi.com These polymers are formed by the ring-opening polymerization of epoxy-functionalized monomers. researchgate.net The properties of the resulting polymer are highly dependent on the structure of the epoxy monomer and the curing agent used. For example, naphthalene-based epoxy resins are known for their use in industrial applications. wikipedia.org While related compounds like exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride (B1165640) are used in epoxy resin formulations, the specific polymerization of this compound to create advanced materials like polymers or composites is not a well-documented area of research. sigmaaldrich.com

Methodological Research for Novel Reaction Development

The unique structural and electronic properties of strained molecules are often exploited in methodological research to develop new chemical reactions. The reactivity of the epoxide ring, particularly when constrained within a polycyclic system, could potentially lead to novel chemical transformations, such as unique rearrangements or fragmentation reactions. researchgate.net Studies on the reactivity of epoxyketones and other functionalized epoxides have revealed novel reaction pathways. nih.gov However, methodological studies focused specifically on exploiting the reactivity of this compound to develop new synthetic methods are not prominent in the scientific literature.

X. Future Research Directions

Exploration of Undiscovered Reactivity Modes

The reactivity of 1,7-Epoxy-3,6-methanonaphthalene is largely dictated by the high ring strain of its three-membered epoxide ring. masterorganicchemistry.comchemistry.coach While standard acid- and base-catalyzed ring-opening reactions are expected, the rigid methanonaphthalene backbone imposes significant steric and electronic constraints that could lead to unconventional reaction pathways. libretexts.orglibretexts.org Future research should focus on systematically exploring reactivity beyond simple nucleophilic additions.

Key areas for investigation include:

Lewis Acid-Mediated Rearrangements: The interaction of strong Lewis acids with the epoxide oxygen could initiate complex carbocationic rearrangements. The rigid framework may steer these rearrangements toward predictable, yet novel, polycyclic ether or alcohol scaffolds.

Transition-Metal-Catalyzed Transformations: The strained C-O bonds are potential sites for oxidative addition by low-valent transition metals. This could enable a host of new transformations, such as deoxygenation, reductive ring-opening, or isomerization to carbonyl compounds.

Cascade Reactions: The product of an initial ring-opening could be designed to undergo subsequent intramolecular reactions. frontiersin.org For example, a nucleophile containing a pendant reactive group could trigger a cascade cyclization, rapidly building molecular complexity from the bridged framework. bohrium.combeilstein-journals.org

C-H Functionalization: The rigid structure exposes specific C-H bonds, which could be targets for directed C-H activation and functionalization, a powerful strategy for derivatization without relying on pre-installed functional groups. nih.gov

Table 1: Potential Reactivity Modes for Future Study
Reactivity ClassReagents/ConditionsPotential OutcomeResearch Goal
Cationic RearrangementsStrong Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Novel bridged alcohols or ethersDiscovery of skeletal diversity from a single precursor
Reductive CleavageLow-valent metals (e.g., Ti(0), SmI₂)Diol or unsaturated alcohol derivativesSelective C-O bond scission pathways
IsomerizationRhodium or Palladium catalystsBridged ketone or aldehydeAccess to alternative functional group frameworks
Cascade CyclizationsBifunctional nucleophilesComplex polyheterocyclesRapid construction of intricate molecular architectures
Directed C-H ActivationTransition metal catalysts with directing groupsFunctionalized bridged systemsLate-stage derivatization of the core scaffold

Development of Greener Synthetic Pathways

The synthesis of epoxides often relies on stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste. lsbu.ac.uk Future research must prioritize the development of more sustainable and efficient synthetic routes to this compound.

Promising green approaches include:

Catalytic Epoxidation with Green Oxidants: Utilizing catalytic systems that employ hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the terminal oxidant would drastically improve the environmental profile, with water being the only byproduct. mdpi.comnumberanalytics.comorganic-chemistry.org Manganese, iron, or rhenium-based catalysts are promising candidates.

Electrochemical Synthesis: An electrochemical approach could use water as the oxygen source for epoxidation, driven by electricity from renewable sources. acs.org This method can operate at room temperature and pressure, avoiding the harsh conditions of traditional methods and co-producing valuable hydrogen gas.

Biocatalysis: The use of enzymes, either as isolated proteins or in whole-cell systems, offers unparalleled selectivity under mild, aqueous conditions. nih.govrsc.org Future work could involve screening for or engineering oxidoreductases (e.g., P450 monooxygenases) or employing kinetic resolution to produce enantiomerically pure versions of the target epoxide. nih.gov This is particularly relevant for creating chiral building blocks for asymmetric synthesis.

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor can enhance safety, improve heat transfer, and allow for more precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage. lsbu.ac.uk

Table 2: Comparison of Synthetic Pathways
MethodTraditional (e.g., m-CPBA)Greener AlternativeKey Advantage of Greener Route
Oxidant Stoichiometric peroxyacidCatalytic H₂O₂ or O₂Atom economy; water as byproduct mdpi.comnumberanalytics.com
Byproducts Chlorobenzoic acidWaterReduced hazardous waste mdpi.com
Solvents Chlorinated solvents (e.g., CH₂Cl₂)Water, acetonitrile (B52724), or solvent-freeReduced toxicity and organic waste acs.org
Energy Input Often requires cooling/heatingCan be room temperature (electro/bio)Lower energy consumption acs.org
Stereocontrol Substrate-controlledPotential for enantioselectivity (biocatalysis)Access to single enantiomers nih.gov

Application of Machine Learning in Reaction Prediction and Optimization

The complex and often counterintuitive reactivity of strained polycyclic systems makes them ideal candidates for the application of machine learning (ML). numberanalytics.comacs.org ML models, trained on large datasets of chemical reactions, can predict reaction outcomes and optimize conditions with an accuracy that can surpass human intuition. mdpi.com

Future research should leverage ML for:

Predicting Regio- and Stereoselectivity: For an asymmetric molecule like this compound, predicting which carbon atom a nucleophile will attack under various conditions is a non-trivial challenge. libretexts.org An ML model could be trained to predict the major product of ring-opening reactions with high fidelity.

Reaction Condition Optimization: ML algorithms can efficiently explore the vast parameter space of a reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity, saving significant experimental time and resources.

Discovery of New Reactions: By analyzing patterns in reactivity data, ML models can suggest novel reagent combinations or reaction pathways that a human chemist might not consider, potentially leading to the discovery of entirely new transformations for this class of compounds. acs.org

Design of Novel Catalytic Systems Utilizing the Bridged Framework

The rigid, well-defined three-dimensional structure of the this compound framework can be exploited in catalyst design. Instead of being a passive substrate, the molecule itself could be transformed into a key component of a catalytic system. The importance of ligand design, particularly the use of rigid and sterically demanding scaffolds, is well-established in transition metal catalysis. rsc.orgnih.govscholaris.ca

Future directions include:

As a Chiral Ligand Scaffold: Functionalization of the bridged framework could allow it to serve as a rigid chiral ligand for a transition metal. The fixed spatial arrangement of coordinating groups could enforce a specific geometry around the metal center, leading to high selectivity in asymmetric catalysis. nih.gov

Encapsulation and Site Isolation: Derivatives of the molecule could be used to construct molecular cages or porous materials where the bridged unit defines the shape and size of a catalytic pocket. This second-coordination sphere influence can dramatically alter catalyst activity and selectivity. acs.org

Substrate-Directing Catalysis: By incorporating a catalytic group into the bridged framework, it may be possible to perform highly selective intramolecular reactions on a substrate that temporarily binds to another part of the scaffold.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. Due to the potential for fleeting intermediates, in situ spectroscopic techniques are indispensable. lsbu.ac.uk

Future mechanistic studies should employ:

Operando Spectroscopy: Techniques such as Attenuated Total Reflectance-Infrared Spectroscopy (ATR-IR), Raman, and UV-Vis spectroscopy can monitor the reaction in real-time under actual catalytic conditions. lsbu.ac.uk This allows for the direct observation of catalyst resting states and reaction intermediates.

High-Resolution NMR under Reaction Conditions: Specialized NMR techniques, potentially under high pressure or flow conditions, can provide detailed structural information on intermediates that are difficult to isolate.

Advanced Mass Spectrometry: Techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) can gently transfer reactive intermediates from the solution phase to the gas phase for characterization, providing snapshots of the ongoing reaction.

Integration with Computational Chemistry: Combining in situ spectroscopic data with Density Functional Theory (DFT) calculations can validate proposed mechanistic pathways and provide a complete picture of the reaction energy profile, transition states, and intermediate structures. libretexts.org

Table 3: Spectroscopic Techniques for Mechanistic Insight
TechniqueInformation GainedApplication to this compound
In Situ FT-IR/RamanVibrational modes of functional groupsTracking the consumption of the epoxide and formation of products in real-time lsbu.ac.uk
In Situ NMRDetailed structural connectivityIdentifying the structure of transient ring-opened intermediates or rearranged products
Stopped-Flow UV-VisKinetics of fast reactionsMeasuring the formation and decay rates of colored intermediates
Mass Spectrometry (CSI-MS)Mass of transient speciesDetecting and identifying short-lived cationic intermediates in acid-catalyzed reactions
X-ray CrystallographyDefinitive 3D structureConfirming the stereochemistry of novel products derived from the framework nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.